molecular formula C8H12O2 B074993 2-Cyclohexylideneacetic acid CAS No. 1552-91-6

2-Cyclohexylideneacetic acid

Cat. No. B074993
CAS RN: 1552-91-6
M. Wt: 140.18 g/mol
InChI Key: UKYISVNNIPKTNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Cyclohexylideneacetic acid and related compounds involves various strategies, including cyclization reactions and the use of catalysis. For instance, a novel tunable CuX(2)-mediated cyclization reaction of cyclopropylideneacetic acids and esters has been reported, which affords 4-substituted 2(5H)-furanones or 3,4-substituted 5,6-dihydro-2H-pyran-2-ones in moderate to good yields, demonstrating the selectivity of the reaction based on temperature (Huang & Zhou, 2002). Additionally, nickel-catalyzed intermolecular [3 + 2 + 2] cocyclization has been utilized for the synthesis of seven-membered carbocycles from ethyl cyclopropylideneacetate, showcasing the unique reactivity and regioselectivity of the process (Saito et al., 2007).

Molecular Structure Analysis

The molecular structure of 2-Cyclohexylideneacetic acid and its derivatives has been explored through hydrogen-bonded dimers and aromatic π-π stacking interactions. For example, molecules of (cyclohexylideneamino)oxyacetic acid are linked into centrosymmetric dimers by pairs of O-H...O hydrogen bonds, highlighting the importance of non-covalent interactions in determining the molecular architecture of such compounds (Glidewell et al., 2004).

Chemical Reactions and Properties

2-Cyclohexylideneacetic acid undergoes various chemical reactions, including cycloaddition and cyclization, to form diverse chemical structures. The nickel-catalyzed [3+2+2] cycloaddition of ethyl cyclopropylideneacetate and diynes provides a new approach to 7,6- and 7,5-fused bicyclic compounds, demonstrating the compound's versatility in organic synthesis (Maeda & Saito, 2007).

Scientific Research Applications

  • Synthesis and Rearrangement in Vitamin D Studies :

    • J. Uang (1962) conducted research on the synthesis of 2-substituted cis-cyclohexylideneacetic acid compounds. This study included the examination of various cyclohexylideneacetic acid derivatives and their transformations and rearrangements under different conditions (Uang, 1962).
  • Anti-Inflammatory Applications :

    • A. Asselin et al. (1976) synthesized acidic cycloalkanoindoles, including tetrahydrocarbazole-, cyclopentindole-, and cycloheptindole-1-acetic acids, starting from 2-oxocycloalkaneacetic acid esters. These compounds were tested for their anti-inflammatory properties, showing significant potential in this area (Asselin et al., 1976).
  • Organic Synthesis Building Blocks :

    • Michael Limbach et al. (2004) developed a reproducible and inexpensive preparation method for cyclopropylideneacetates, which are valuable multifunctional building blocks for organic synthesis. This research illustrates the versatility of cyclohexylideneacetic acid derivatives in organic synthesis applications (Limbach et al., 2004).
  • Cyclization Reactions in Organic Chemistry :

    • Xian Huang and Hongwei Zhou (2002) explored a CuX(2)-mediated cyclization reaction of cyclopropylideneacetic acids and esters, leading to the synthesis of various furanones and pyran-2-ones. This study highlights the chemical reactivity and potential applications of cyclohexylideneacetic acid derivatives in organic chemistry (Huang & Zhou, 2002).
  • Hydrogen-Bonded Structures and Pi-Pi Stacking Interactions :

    • C. Glidewell et al. (2004) examined the hydrogen-bonded structures of (cyclohexylideneamino)oxyacetic acid and related compounds. The study provided insights into the molecular interactions and structural properties of these compounds (Glidewell et al., 2004).

Safety And Hazards

2-Cyclohexylideneacetic acid is classified as an irritant . The compound has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin or hair: removing all contaminated clothing and rinsing skin with water .

properties

IUPAC Name

2-cyclohexylideneacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-8(10)6-7-4-2-1-3-5-7/h6H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYISVNNIPKTNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC(=O)O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50165855
Record name Acetic acid, cyclohexylidene-
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Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Cyclohexylideneacetic acid

CAS RN

1552-91-6
Record name Acetic acid, cyclohexylidene-
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Record name Cyclohexylideneacetic acid
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Record name Acetic acid, cyclohexylidene-
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Record name 2-Cyclohexylideneacetic acid
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Record name 2-Cyclohexylideneacetic acid
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Synthesis routes and methods I

Procedure details

Crude intermediate 23 was dissolved in 15 mL THF and 15 mL methanol. 30 mL aqueous 1N LiOH solution was added, and it was stirred at ambient temperature overnight. The next day, pH of the reaction system was adjusted to 1 with 6N hydrochloric acid, and the reaction mixture was extracted with ethyl acetate three times, and the ethyl acetate layers were combined and washed with water once, saturated aqueous NaCl solution once, dried over anhydrous MgSO4 for 2 hours, filtrated, and the filtrate was dried under vacuum to give 0.796 g of oily crude title product.
[Compound]
Name
Crude intermediate 23
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Synthesis routes and methods II

Procedure details

A mixture of KOH (1.0 g, 18 mmol) dissolved in water (25 mL) and Intermediate 3 (1.6 g, 9.5 mmol) dissolved in MeOH (5 mL) was stirred for 18 hours at room temperature. The reaction was refluxed for one hour, cooled, then extracted with EtOAc. The aqueous layer was acidified with 1N NCl and extracted with EtOAc, washed with brine, dried (Na2SO4), and concentrated in vacuo to provide 1.3 g (100%) of Intermediate 4. 1H NMR (DMSO-d6) δ: 1.55 (br s, 6H) 2.1 (m, 2H), 2.8 (m, 2H), 5.5 (s, 1H), 11.9 (s, 1H); MS ES−m/e 139.1 (p−1).
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1 g
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1.6 g
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reactant
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Quantity
5 mL
Type
solvent
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Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
100%

Synthesis routes and methods III

Procedure details

The ethyl ester from (a) (343 mg, 2.04 mmol) was dissolved in ethanol (5 ml). A 5M aqueous solution of sodium hydroxide (0.82 ml, 4.04 mmol) was added. The solution was stirred at reflux for 3h whereupon a precipitate was formed, and all starting material had disappeared as indicated by tlc. After cooling, the ethanol was removed by evaporation and water (10 ml) was added. The basic solution was extracted with dichloromethane (10 ml) which was discarded. The aqueous layer was acidified with 2M hydrochloric acid and then extracted with ethyl acetate (2×10 ml). The organic layer was dried, filtered and evaporated to leave the title compound (b) (206 mg, 72%) as a sweet-smelling white solid, m.p. 84°-5° C. from ethanol and diethylether.
[Compound]
Name
ethyl ester
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aqueous solution
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3h
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Reaction Step Three

Synthesis routes and methods IV

Procedure details

A mixture of 4.0 ml (0.031 mole) of diethyl phosphite and 4.46 g (0.093 mole) of 50% sodium hydride in mineral oil in 100 ml of 1,2-dimethoxyethane under nitrogen was treated with a solution of 2.93 g (0.031 mole) of chloroacetic acid in 30 ml of 1,2-dimethoxyethane, and the mixture was stirred until hydrogen gas evolution ceased. Then 3.20 ml (0.031 mole) of cyclohexanone was added and the mixture was stirred for 1 h, after which it was quenched by the addition of 5 ml of ethanol and then poured into 500 ml of water. The strongly basic solution was washed with ether to remove mineral oil (ether extract discarded), then acidified to pH 4 with conc hydrochloric acid and extracted with ether. The ether extract was dried (over MgSO4) and evaporated in vacuo to yield 2.35 g (54%) of cyclohexylideneacetic acid which was recrystallized from methanol/water; mp 90°-91.5° (literature mp 90°-92°, Beesley, Thorpe, and Ingold, J. Chem. Soc., 107, 1099 (1915)); Ir (CHCl3) 3600-2400 (--OH), 1700 (C=O), and 1650 (C=C) cm-1 ; 1H NMR (CDCl3) δ 1.60 (6, s, CH2CH2CH2CH 2 CH2C=), ##STR8## 5.50 (1, s, =CHCO2H), and 11.40 (1, s, --CO2H); Anal Calcd for C8H12O2 : C, 68.55; H, 8.63; Found: C, 68.45; H, 8.61.
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4 mL
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reactant
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4.46 g
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclohexylideneacetic acid
Reactant of Route 2
2-Cyclohexylideneacetic acid
Reactant of Route 3
2-Cyclohexylideneacetic acid
Reactant of Route 4
Reactant of Route 4
2-Cyclohexylideneacetic acid
Reactant of Route 5
2-Cyclohexylideneacetic acid
Reactant of Route 6
2-Cyclohexylideneacetic acid

Citations

For This Compound
26
Citations
S Sano, E Harada, T Azetsu, T Ichikawa, M Nakao… - Chemistry …, 2006 - journal.csj.jp
4-(Pyrrolidin-1-yl)pyridine-catalyzed deconjugative esterification of 2-cyclohexylideneacetic acids afforded isopropyl 2-(cyclohex-1-enyl)acetate by employing 1-ethyl-3-(3-…
Number of citations: 5 www.journal.csj.jp
S Sano, T Ichikawa, M Nakao, Y Nagao - Chemistry Letters, 2012 - journal.csj.jp
… Deconjugative esterification of 2-cyclohexylideneacetic acid 1 through an acyl pyridinium intermediate. … Deconjugative esterification of 2-cyclohexylideneacetic acid (aS)-4. …
Number of citations: 7 www.journal.csj.jp
S Sano, T Ichikawa, M Nakao, Y Nagao - Chemistry Letters, 2012 - journal.csj.jp
… Thus, we first applied our synthetic method to the deconjugative esterification of 2-cyclohexylideneacetic acid 1 with an equimolar amount of DCC in the presence of a catalytic amount …
Number of citations: 5 www.journal.csj.jp
BV Rokade, KR Prabhu - Organic & Biomolecular Chemistry, 2013 - pubs.rsc.org
… Our attempts to convert (E)-4-(2-carboxyvinyl)benzoic acid, 2-cyclohexylideneacetic acid, 4-methoxybenzoic acid to their corresponding nitroolefins did not meet with success and the …
Number of citations: 58 pubs.rsc.org
C Durchschein, A Hufner, B Rinner, A Stallinger… - Molecules, 2018 - mdpi.com
… -1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl 2-cyclohexylideneacetate (4): 0.1 mmol Shikonin, 0.20 mmol DCC, 25 µmol DMAP, and 0.11 mmol 2-cyclohexylideneacetic acid (4a); …
Number of citations: 13 www.mdpi.com
DR Brittelli - The Journal of Organic Chemistry, 1981 - ACS Publications
Sequential treatmentof a 2-halo carboxylic acid with a dialkyl phosphiteand an aldehyde or ketone in the presence of 3 equiv of sodium hydride in glyme constitutes a new general …
Number of citations: 75 pubs.acs.org
G Oezer, N Saraçoǧlu, M Balci - Journal of heterocyclic …, 2003 - Wiley Online Library
Reaction of unsaturated fulvene endoperoxides with dimethyl 1,2,4,5‐tetrazine‐3,6‐dicarboxylate gave saturated fulvene endoperoxides containing the 1,2‐dihydropyridazine ring. …
Number of citations: 7 onlinelibrary.wiley.com
K Nogi, T Fujihara, J Terao, Y Tsuji - The Journal of Organic …, 2015 - ACS Publications
A highly efficient cobalt-catalyzed reductive carboxylation reaction of alkenyl trifluoromethanesulfonates (triflates) has been developed. By employing Mn powder as a reducing …
Number of citations: 91 pubs.acs.org
R Huston, M Rey, AS Dreiding - Helvetica Chimica Acta, 1982 - Wiley Online Library
Sechs Vinylketene (9a–9f), wovon fünf Chlor-vinylketene (9a–e)(s. Schema 2), in situ durch 1, 4-Eliminierung von HCI aus den entsprechenden α, β-ungesättigten Säurechloriden …
Number of citations: 38 onlinelibrary.wiley.com
J Yin, MB Landward, JD Rainier - The Journal of organic …, 2020 - ACS Publications
… To a solution of 2-cyclohexylideneacetic acid (168 mg, 1.20 mmol) in CH 2 Cl 2 (10 mL) at rt were added oxalyl chloride (103 μL, 1.20 mmol) and one drop of DMF. After being stirred for …
Number of citations: 12 pubs.acs.org

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